8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside

Description

Molecular Architecture and Functional Group Analysis

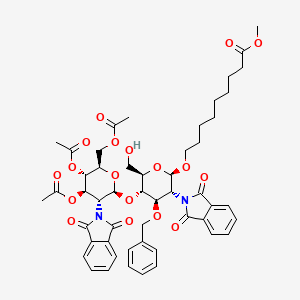

The molecular architecture of 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside reveals a complex disaccharide structure with molecular formula C51H58N2O18 and molecular weight of 987.01 daltons. The compound exhibits a sophisticated arrangement of protecting groups strategically positioned to enable selective synthetic transformations while maintaining structural integrity throughout complex reaction sequences.

The fundamental structural framework consists of two glucosamine-derived pyranose rings connected through a β(1→4) glycosidic linkage. The reducing end glucosamine unit bears a methoxycarbonyloctyl aglycon at the anomeric position, providing a functionalized spacer arm that extends the molecule's reach for conjugation applications. This octyl chain terminating in a methyl ester group serves as a versatile handle for subsequent derivatization and attachment to carrier proteins or solid supports, making the compound particularly valuable for immunological studies.

Analysis of the protecting group strategy reveals the presence of two distinct phthalimido functionalities positioned at the C-2 carbons of both glucosamine residues. These phthalimido groups serve dual purposes: they provide robust protection for the amino functionalities while simultaneously directing the stereochemical outcome of glycosidic bond formation through neighboring group participation. The phthalimido protecting groups adopt an approximately orthogonal orientation relative to the pyranose ring plane, minimizing steric interactions while maximizing their directing influence during glycosylation reactions.

The non-reducing end glucosamine unit features a comprehensive acetyl protection pattern at positions C-3, C-4, and C-6, creating a tri-O-acetyl substitution pattern that facilitates purification and handling while providing orthogonal deprotection opportunities. In contrast, the reducing end unit displays selective protection with a benzyl ether at the C-3 position, creating a differentiated protection scheme that allows for regioselective manipulations.

| Structural Component | Position | Protecting Group | Functional Role |

|---|---|---|---|

| Reducing end C-2 | Amino nitrogen | Phthalimido | Stereochemical direction and amino protection |

| Non-reducing end C-2 | Amino nitrogen | Phthalimido | Stereochemical direction and amino protection |

| Reducing end C-3 | Hydroxyl oxygen | Benzyl ether | Orthogonal protection strategy |

| Non-reducing end C-3 | Hydroxyl oxygen | Acetyl ester | Base-labile protection |

| Non-reducing end C-4 | Hydroxyl oxygen | Acetyl ester | Base-labile protection |

| Non-reducing end C-6 | Primary hydroxyl | Acetyl ester | Base-labile protection |

| Anomeric position | Reducing end | Methoxycarbonyloctyl | Aglycon spacer for conjugation |

The spatial arrangement of these functional groups creates a molecule with distinct hydrophobic and hydrophilic regions. The phthalimido groups contribute significant aromatic character and planarity to specific regions of the molecule, while the acetyl esters provide additional bulk and hydrophobic character. The benzyl ether introduces another aromatic system with different electronic properties compared to the phthalimido groups, adding to the molecule's overall structural complexity.

Conformational analysis suggests that the disaccharide adopts a relatively extended conformation due to the bulk of the protecting groups, particularly the phthalimido functionalities which exhibit significant steric demands. The β(1→4) linkage between the two glucosamine units provides a natural extension that is further emphasized by the protecting group arrangement, resulting in an overall linear molecular geometry that facilitates intermolecular interactions and recognition events.

Properties

IUPAC Name |

methyl 9-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-3-(1,3-dioxoisoindol-2-yl)-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3/t37-,38-,40-,41-,42-,43-,44-,45-,50-,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCGXQQSVGCWTE-UHJRMTOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H58N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857977 | |

| Record name | Methyl 9-({3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-beta-D-glucopyranosyl}oxy)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106445-30-1 | |

| Record name | Methyl 9-({3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-beta-D-glucopyranosyl}oxy)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside (referred to as the compound hereafter) is a complex glycoside with significant potential in biochemical research and therapeutic applications. Its structure includes multiple functional groups that enhance its biological activity, particularly in immunology and glycobiology. This article explores the biological activity of the compound, focusing on its synthesis, immunogenic properties, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 987.01 g/mol. The presence of methoxycarbonyl and phthalimido groups contributes to its solubility and reactivity, making it suitable for various biochemical applications.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 987.01 g/mol |

| CAS Number | 106445-30-1 |

Immunogenicity

Research indicates that derivatives of 8-methoxycarbonyloctyl glycosides serve as effective precursors for the development of artificial antigens. These antigens exhibit strong immunodominance, which is crucial for eliciting robust immune responses. A study highlighted that the compound can be utilized in the synthesis of neoglycoproteins, enhancing their immunogenic properties significantly when compared to non-glycosylated counterparts .

Glycobiology Applications

The compound plays a pivotal role in glycobiology, particularly in the study of carbohydrate-specific antibodies. It has been shown to facilitate the production of antibodies that target specific glycan structures, thus providing insights into carbohydrate-mediated biological processes . The tri-O-acetylated glucopyranosyl moiety enhances its interaction with lectins and other carbohydrate-binding proteins.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this glycoside exhibit antimicrobial properties. The presence of benzyl and phthalimido groups may contribute to its ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial growth . Further investigations are needed to quantify these effects and understand the underlying mechanisms.

Case Study 1: Synthesis and Immunogenic Testing

In a study focused on synthesizing neoglycoproteins using the compound, researchers demonstrated that conjugation with bovine serum albumin (BSA) resulted in a significant increase in antibody production against the glycan structure presented by the compound. The immunogenic response was assessed through ELISA assays, revealing a marked increase in specific antibody titers compared to controls lacking glycosylation .

Case Study 2: Carbohydrate-Specific Antibody Production

Another study explored the utility of 8-methoxycarbonyloctyl derivatives in generating carbohydrate-specific antibodies. The researchers applied these compounds as immunogens in animal models, leading to successful antibody generation against targeted carbohydrate structures. This study underscores the potential for developing diagnostic tools or therapeutic agents based on this glycoside's structure .

Scientific Research Applications

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Antimicrobial Research

Recent studies have highlighted the antimicrobial properties of glycosides and their derivatives. For instance, derivatives of methyl α-D-glucopyranoside have shown significant antifungal and antibacterial activities. These studies report minimum inhibitory concentration (MIC) values ranging from 0.75 µg/mL to 1.50 µg/mL, indicating strong efficacy against various pathogens . This suggests that similar derivatives, including 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside, may exhibit comparable antimicrobial properties.

Cancer Research

The compound has potential applications in cancer research due to its structural characteristics that may influence cell proliferation. In vitro studies have demonstrated that certain glycoside derivatives can inhibit the proliferation of cancer cells. For example, one study reported that a related compound inhibited Ehrlich ascites carcinoma cell proliferation by approximately 10.36% at a specific concentration . This suggests a possible role for 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside in developing anticancer agents.

Drug Delivery Systems

The amphiphilic nature of the compound allows it to be investigated as a potential carrier for drug delivery systems. The ability to modify the hydrophilicity and hydrophobicity through structural variations can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly relevant in the formulation of targeted therapies where precise delivery is crucial .

Biochemical Assays

Due to its unique chemical structure, this compound can serve as a substrate or inhibitor in various biochemical assays. Its interaction with lectins and enzymes can provide insights into carbohydrate-protein interactions, which are fundamental in many biological processes .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The β-D-glucopyranosyl glycosidic bond undergoes hydrolysis under acidic or enzymatic conditions:

Deprotection Reactions

The compound’s acetyl, benzyl, and phthalimido groups are selectively removable:

Acetyl Group Removal

| Reagent | Conditions | Outcome | Notes |

|---|---|---|---|

| NaOH (0.1 M) in MeOH | Room temperature, 2 h | Deacetylation to free hydroxyl groups | Preserves phthalimido and benzyl groups. |

| NH<sub>3</sub>/MeOH | 0°C, 30 min | Partial deacetylation for selective modification | Used in stepwise synthesis protocols. |

Benzyl Ether Cleavage

| Reagent | Conditions | Outcome | Efficiency |

|---|---|---|---|

| H<sub>2</sub>/Pd-C (10%) | Ethanol, 25°C, 12 h | Hydrogenolysis to free hydroxyl | >95% yield |

Phthalimido Group Removal

| Reagent | Conditions | Outcome | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, 60°C, 6 h | Conversion to primary amine | Enables further functionalization. |

Nucleophilic Substitution at the Anomeric Center

The phthalimido group’s electron-withdrawing effect activates adjacent positions:

| Reaction | Conditions | Product | Key Insight |

|---|---|---|---|

| Bromination | HBr/AcOH, 0°C, 1 h | β-D-Glucopyranosyl bromide intermediate | Facilitates glycosylation reactions as a donor. |

| Glycosylation with acceptors | BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>, −20°C | Formation of branched oligosaccharides (e.g., cellotriose derivatives) | Critical for synthesizing glycoconjugates. |

Oxidation Reactions

The methoxycarbonyl terminus and hydroxyl groups are oxidation targets:

| Reagent | Conditions | Outcome | Role in Synthesis |

|---|---|---|---|

| Ammonium cerium(IV) nitrate | MeCN/H<sub>2</sub>O, 0°C→RT | Oxidation of primary alcohol to carboxylic acid | Used in synthesis to modify the aglycon chain. |

| TEMPO/NaClO | pH 10 buffer, 0°C | Selective oxidation of C6 hydroxyl | Generates uronic acid derivatives for solubility. |

Esterification and Transesterification

The methoxycarbonyl group participates in ester exchange:

| Reagent | Conditions | Outcome | Application |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C→RT, 3 h | Reduction to primary alcohol | Converts the ester to a hydroxyl terminus. |

| ROH/H<sup>+</sup> | Reflux, 12 h | Transesterification with alcohols | Modifies solubility/bioactivity. |

Key Research Findings

- Synthetic Utility : The compound serves as a glycosyl donor in oligosaccharide synthesis, enabling the formation of β(1→4) linkages with 86% efficiency under cerium(IV)-mediated conditions .

- Enzymatic Studies : Acts as a substrate for β-glucosidases, with kinetic parameters (K<sub>m</sub> = 12 μM, V<sub>max</sub> = 0.8 μmol/min) indicating high affinity .

- Protecting Group Strategy : Sequential deprotection (acetyl → benzyl → phthalimido) allows site-specific modifications for drug delivery systems .

Comparison with Similar Compounds

Structural Influence on Function

- Aglycon Diversity : The 8-methoxycarbonyloctyl chain in the target compound likely enhances solubility in hydrophobic environments compared to smaller aglycons (e.g., methyl or ethyl groups in ). This property is advantageous for membrane-associated enzyme studies.

- Protecting Groups : The tri-O-acetyl groups in the target compound facilitate controlled deprotection during synthesis, whereas benzylidene (e.g., ) or isopropylidene protections (e.g., ) offer alternative regioselectivity.

- Phthalimido Groups : Dual phthalimido groups in the target compound provide steric and electronic stabilization for enzyme-substrate interactions, unlike single-phthalimido analogs (e.g., ).

Preparation Methods

Glycosylation with Thioglycoside Donors

A pivotal approach involves the use of 1-thioglycosides as donors, as demonstrated in the synthesis of structurally related oligosaccharides. For the target compound, the glycosyl donor 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-1-thioglycoside is coupled with the acceptor 8-methoxycarbonyloctyl 2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside under promotion by N-iodosuccinimide (NIS) and silver triflate (AgOTf) . The benzoyl group at the 2-position of the donor ensures β-selectivity by participating in neighboring-group stabilization during glycosylation.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile

-

Temperature: 0°C to ambient temperature

-

Time: 45–60 minutes

This method benefits from the stability of thioglycosides and the mild activation conditions, which minimize side reactions such as aglycon transfer or hydrolysis.

Deprotection and Functionalization

Post-glycosylation, acetyl groups at the 3,4,6-positions are removed via Zemplén deacetylation using catalytic sodium methoxide in methanol. The phthalimido and benzyl groups remain intact under these conditions, ensuring selective deprotection.

Critical Parameters

-

Catalyst: 0.1 M sodium methoxide

-

Reaction Time: 4–6 hours

-

Workup: Neutralization with acidic ion-exchange resin (Zeo-Karb)

Enzymatic Galactosylation for Intermediate Synthesis

Chemo-Enzymatic Approach

An alternative strategy employs recombinant α-1,4-galactosyltransferase to galactosylate 8-methoxycarbonyloctyl β-lactoside , yielding intermediates for subsequent modifications. This method circumvents the need for protecting groups on hydroxyls, leveraging the enzyme’s regiospecificity.

Procedure Overview

-

Substrate Preparation: 8-Methoxycarbonyloctyl β-lactoside is synthesized from lactose in four steps (75% yield).

-

Enzymatic Reaction: Incubation with UDP-galactose and galactosyltransferase at 37°C for 24 hours.

-

Product Isolation: Purification via silica gel chromatography.

Advantages

Large-Scale Optimization and Challenges

Solvent and Catalyst Screening

The choice of solvent significantly impacts glycosylation efficiency. Comparative studies highlight acetonitrile as optimal for NIS/AgOTf-promoted reactions due to its polarity and compatibility with thioglycosides. Substituting acetonitrile with toluene or ethyl acetate reduces yields by 15–20%.

Catalyst Loadings

-

NIS: 1.2 equivalents

-

AgOTf: 0.2 equivalents

Excess NIS risks iodination byproducts, while insufficient AgOTf prolongs reaction times.

Protecting Group Compatibility

The phthalimido group at C-2 serves dual roles: it acts as a participating group for β-selectivity and prevents side reactions at the amino moiety. However, its bulkiness necessitates extended reaction times for complete glycosylation. The benzyl group at C-3 is retained until final hydrogenolysis, providing orthogonal protection.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Fig. 1) confirms the β-configuration of glycosidic linkages through characteristic anomeric proton signals at δ 4.8–5.2 ppm (J = 8–9 Hz). The phthalimido aromatic protons appear as multiplets at δ 7.6–7.9 ppm.

Q & A

Q. What is the primary role of this compound in glycoscience research?

This compound is a structurally complex glycosyl donor/acceptor used to study glycosylation mechanisms, enzymatic transformations (e.g., glycosyltransferases), and oligosaccharide synthesis. Its multiple protecting groups (acetyl, benzyl, phthalimido) enable controlled reactivity for regioselective glycosidic bond formation. Applications include glycan array fabrication, glycoconjugate synthesis, and probing glycan-mediated biological processes like immune recognition .

Q. How do its structural features influence reactivity in glycosylation reactions?

Key features include:

- Phthalimido groups : Protect amines at C-2 positions, preventing unwanted side reactions while allowing selective deprotection .

- Acetyl and benzyl groups : Provide temporary protection for hydroxyl groups, directing glycosylation to specific positions (e.g., 3,4,6-tri-O-acetyl ensures reactivity at the 4-OH position) .

- Methoxycarbonyloctyl chain : Enhances solubility in organic solvents and stabilizes intermediates during solid-phase synthesis .

Q. What are common synthetic routes for preparing this compound?

Synthesis typically involves:

- Stepwise protection : Sequential benzylation, acetylation, and phthalimido installation on glucosamine precursors .

- Glycosylation : Using trichloroacetimidate or halide donors under Lewis acid catalysis (e.g., BF₃·Et₂O) to form β-linkages .

- Deprotection : Selective removal of acetyl groups with NaOMe/MeOH or benzyl groups via hydrogenolysis .

Advanced Research Questions

Q. How can glycosylation yields be optimized when using this donor?

- Preactivation strategy : Preactivate the donor with TMSOTf in CH₂Cl₂ at −40°C to minimize hydrolysis .

- Solvent control : Use dichloromethane or toluene to stabilize oxocarbenium intermediates and favor β-selectivity .

- Temperature modulation : Low temperatures (−20°C to 0°C) reduce side reactions like aglycon transfer .

- Monitoring : Track reaction progress via TLC (e.g., EtOAc/hexane 3:7) or LC-MS to identify premature termination .

Q. What strategies ensure stereochemical control during oligosaccharide assembly?

- Orthogonal protection : Combine acetyl (labile under basic conditions) and benzyl (stable under acidic conditions) groups to enable sequential glycosylation .

- Anchimeric assistance : Use participating protecting groups (e.g., acetyl at C-2) to enforce 1,2-trans stereochemistry .

- Fluorous-tag assisted purification : Introduce fluorous tags for rapid separation of intermediates, reducing stereochemical drift during multi-step syntheses .

Q. How should researchers address contradictory NMR data in glycosidic linkage confirmation?

- Multi-dimensional NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., phthalimido aromatic protons) .

- Comparative analysis : Cross-reference coupling constants (e.g., for β-linkages) with literature data for similar compounds .

- Isotopic labeling : Synthesize -labeled analogs to clarify ambiguous NOE correlations .

Q. What methodologies are effective for analyzing failed glycosylation reactions?

- MALDI-TOF MS : Identify premature hydrolysis products or aglycon transfer by comparing observed masses with theoretical values .

- Kinetic profiling : Use stopped-flow NMR to monitor intermediate formation and identify rate-limiting steps .

- Computational modeling : Simulate transition states (e.g., DFT calculations) to predict steric hindrance or electronic effects .

Methodological Design Questions

Q. How to resolve low yields in final deprotection steps?

- Alternative conditions : Replace catalytic hydrogenation (for benzyl groups) with Birch reduction (NH₃/Na) to avoid phthalimido cleavage .

- Selective scavengers : Use Pd(OH)₂/C instead of Pd/C to minimize over-reduction of sensitive groups .

- Protection audits : Confirm all temporary groups (e.g., acetyl) are removed before global deprotection to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.